Substance P, 11-L-methionine-, methyl ester
Description
Substance P, 11-L-methionine-, methyl ester (CAS: 76260-78-1) is a modified neuropeptide derived from the naturally occurring tachykinin Substance P. Its sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-OMe, with a methyl ester modification at the methionine residue (position 11). The molecular formula is C64H99N17O14S, and it has a molecular weight of 1362.6 g/mol .
This compound acts as a selective agonist for neurokinin-1 (NK1) receptors, which are involved in pain signaling, inflammation, and neurotransmission. Studies demonstrate its ability to modulate cochlear potentials in guinea pigs, with effects blocked by NK1 receptor antagonists, confirming receptor-specific activity . Structural analyses via NMR spectroscopy reveal conformational flexibility in solvents, which may influence receptor binding .
Properties
Molecular Formula |
C64H99N17O14S |
|---|---|
Molecular Weight |
1362.6 g/mol |
IUPAC Name |
methyl 2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C64H99N17O14S/c1-38(2)34-46(57(88)77-45(28-33-96-4)63(94)95-3)73-53(84)37-72-54(85)47(35-39-16-7-5-8-17-39)78-58(89)48(36-40-18-9-6-10-19-40)79-56(87)42(24-26-51(67)82)74-55(86)43(25-27-52(68)83)75-59(90)50-23-15-32-81(50)62(93)44(21-11-12-29-65)76-60(91)49-22-14-31-80(49)61(92)41(66)20-13-30-71-64(69)70/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,82)(H2,68,83)(H,72,85)(H,73,84)(H,74,86)(H,75,90)(H,76,91)(H,77,88)(H,78,89)(H,79,87)(H4,69,70,71) |
InChI Key |
CWWARWOPSKGELM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Substance P, 11-L-methionine-, methyl ester typically involves the esterification of L-methionine with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and yields the methyl ester of L-methionine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Substance P, 11-L-methionine-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of methionine sulfoxide or methionine sulfone.
Reduction: Formation of L-methioninol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Oncology
One of the most significant applications of 11-L-methionine-, methyl ester is in cancer imaging using positron emission tomography (PET). Specifically, the radiolabeled form, -methionine, is utilized for:
- Tumor Detection : It has been shown to effectively identify brain tumors, lymphomas, and other malignancies due to its ability to cross the blood-brain barrier and reflect cellular proliferation activity .
- Therapy Response Assessment : Studies indicate that -methionine PET imaging provides insights into treatment efficacy by monitoring metabolic changes in tumors .
- Differential Diagnosis : Research highlights its role in distinguishing between different types of brain tumors, such as glioblastoma multiforme and primary central nervous system lymphoma (PCNSL), based on distinct uptake patterns observed in PET scans .
Neurology
In neurological research, 11-L-methionine-, methyl ester has been investigated for its effects on neurotransmission:
- Cochlear Potentials : A study demonstrated that the substance could modulate cochlear potentials through NK1 receptors in guinea pigs. This suggests potential applications in auditory processing disorders .
- Pain Modulation : Research indicates that Substance P derivatives can influence pain pathways by modulating GABAergic transmission in pain-related neural circuits .
Pharmacology
The pharmacological properties of 11-L-methionine-, methyl ester extend to:
- Antimicrobial Activity : Preliminary studies have assessed its cytotoxic effects on various cancer cell lines and its potential antimicrobial properties. While findings suggest limited selective anti-proliferative effects, they indicate a need for further exploration into its bioactive properties .
- Neurotransmitter Interaction : The compound's interaction with NK1 receptors makes it a candidate for developing therapies targeting pain and inflammatory conditions .
Imaging Studies
A systematic review analyzed the diagnostic value of -methionine PET imaging across multiple studies involving lymphomas. It was found that this imaging modality could significantly enhance diagnostic accuracy compared to traditional methods like -fluorodeoxyglucose PET imaging, especially in assessing treatment response and disease progression .
Cochlear Function Studies
In an experimental study involving guinea pigs, the application of Substance P methyl ester showed a dose-dependent increase in cochlear potentials, indicating its potential utility in treating auditory dysfunctions related to neurogenic inflammation .
Data Tables
Mechanism of Action
Substance P, 11-L-methionine-, methyl ester exerts its effects by interacting with the neurokinin 1 receptor (NK1R). This receptor is involved in various physiological processes, including pain perception and inflammation. The esterification of methionine can alter the binding affinity and activity of the compound, potentially enhancing or modifying its effects .
Comparison with Similar Compounds
Key Research Findings
- Structural Flexibility : NMR studies show Substance P methyl ester adopts multiple conformations in solution, which may optimize receptor docking .
- Metabolic Pathways : Methyl ester labeling (e.g., L-[methyl-¹¹C]methionine) highlights tissue-specific metabolism differences, suggesting similar principles apply to Substance P analogs .
- Receptor Specificity : Inactive fragments (e.g., Substance P 7-11) underscore the necessity of intact sequences and post-translational modifications for NK1 activity .
Biological Activity
Substance P (SP) is a neuropeptide that plays a critical role in pain perception, inflammation, and various neurophysiological processes. The compound "Substance P, 11-L-methionine-, methyl ester" is a modified form of this peptide, which has garnered attention for its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Receptor Interaction and Signaling Pathways
Substance P primarily exerts its effects through the neurokinin-1 receptor (NK1R). Binding of SP to NK1R activates multiple G protein-coupled signaling pathways, notably Gq and Gs. This activation leads to the production of second messengers such as inositol phosphates and cyclic AMP (cAMP), which mediate cellular responses related to pain and inflammation .
Recent studies have highlighted the distinct conformations of NK1R when bound to SP compared to other tachykinins. These conformational states influence the receptor's signaling capabilities, suggesting that modifications in SP can alter its efficacy in activating NK1R . For instance, the truncated version of SP (SP6–11) demonstrated significantly reduced potency in stimulating calcium signaling compared to full-length SP, indicating that specific structural features are crucial for optimal receptor activation .
Biological Effects
Pain and Inflammation Modulation
Substance P is well-known for its role in pain transmission. Research indicates that the methyl ester modification may enhance the stability and bioavailability of SP, potentially leading to more pronounced analgesic effects. The compound has been shown to modulate neurogenic inflammation, which is a critical component of pain syndromes.
Antimicrobial Activity
In addition to its role in pain modulation, L-methionine methyl ester derivatives have been evaluated for their antimicrobial properties. Studies have demonstrated that certain amino acid methyl esters exhibit significant antimicrobial activity against Gram-positive bacteria. This suggests potential applications for these compounds in treating infections where conventional antibiotics may fail .
Case Studies
Clinical Implications in Cancer Therapy
The uptake of L-[methyl-C-11] methionine has been studied in various cancers using positron emission tomography (PET). Quantitative evaluations have shown that this compound can serve as a biomarker for tumor viability and metabolic activity . The implications for using L-methionine methyl ester derivatives in cancer therapy are significant, particularly regarding their potential role in enhancing drug delivery systems targeting tumors.
Neuroinflammation Models
In animal studies involving neuroinflammation models, co-injections of L-methionine methyl ester with other compounds have demonstrated protective effects against neuronal damage. These findings suggest that this compound could play a role in mitigating the effects of neurodegenerative diseases through its anti-inflammatory properties .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are established protocols for synthesizing Substance P, 11-L-methionine-methyl ester in laboratory settings?
- Methodological Answer : Synthesis typically involves transesterification or esterification under controlled conditions. For example, methanol is commonly used as the alcohol source, with catalysts like KOH or H₂SO₄. Reaction parameters (e.g., molar ratio of alcohol to substrate, catalyst concentration) must be optimized. Evidence from biodiesel studies shows that catalyst concentration (1.5 wt% KOH) and temperature (60°C) significantly influence methyl ester yields . Purity is ensured via post-reaction neutralization (e.g., sodium bicarbonate washes) and solvent extraction (e.g., ether) .
- Key Tools : Gas chromatography-mass spectrometry (GC-MS) validates ester content ; NMR confirms structural integrity .
Q. How is the purity of Substance P, 11-L-methionine-methyl ester assessed using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra identify functional groups (e.g., methyl ester peaks at δ 3.6–3.8 ppm) and detect impurities .
- GC-MS : Quantifies methyl ester content by comparing retention times and fragmentation patterns to standards .
- UV-Vis Spectroscopy : Monitors reaction progress via absorbance changes in conjugated systems (if applicable).
Q. What safety protocols are recommended for handling methyl ester derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Work under fume hoods to avoid methanol vapor exposure .
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., acetic acid) before disposal .
- Toxicology : Methanol toxicity requires strict adherence to EPA guidelines for solvent handling .
Advanced Research Questions
Q. How can response surface methodology (RSM) or Taguchi experimental design optimize reaction conditions for higher methyl ester content?
- Methodological Answer :
- Taguchi Method : Uses orthogonal arrays (e.g., L9) to test multiple parameters (catalyst type, concentration, temperature) with minimal experiments. For example, catalyst concentration (1.5 wt% KOH) contributes 77.6% to yield variance in rapeseed methyl ester synthesis .
- RSM : Models interactions between variables (e.g., molar ratio vs. temperature) to predict optimal conditions. A double-pipe static mixer reactor study achieved 96.7% ester yield by optimizing flow rates and mixing efficiency .
Q. How do quantum chemical calculations contribute to understanding the conformational stability of methyl ester derivatives?
- Methodological Answer :
- QTAIM/NCI Analysis : Maps electron density to identify hydrogen bonds and van der Waals interactions stabilizing specific conformers .
- Potential Energy Surfaces (PES) : Computationally models rotational barriers (e.g., methionine side-chain flexibility) using DFT/B3LYP/6-311++G(d,p) basis sets .
- Applications : Predicts solvent effects on conformation and guides crystallography studies.
Q. How can researchers resolve contradictions in experimental data from different synthesis batches?
- Methodological Answer :
- Error Source Analysis : Quantify uncertainties in GC-MS (e.g., ±2% reproducibility ) and NMR integration.
- Batch Comparison : Use statistical tools (t-tests, ANOVA) to assess variability in catalyst activity or impurity profiles.
- Replication : Follow standardized protocols (e.g., ICH guidelines ) for reagent purity, reaction time, and temperature control.
- Case Study : Discrepancies in ester yields (71.1% vs. 96.7%) were resolved by optimizing catalyst concentration and reaction temperature .
Data Presentation & Reproducibility Guidelines
Q. How should researchers document experimental methods to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Include molar ratios, catalyst sources, and purification steps (e.g., "0.74 g salicylic acid in 5 mL methanol ").
- Supplementary Data : Provide raw NMR/GC-MS spectra in supporting information .
- Metadata : Report instrument calibration (e.g., GC column type: HP-Innowax ) and environmental conditions (e.g., humidity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
